2,3-dimethoxy-N-[[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzamide
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Overview
Description
2,3-Dimethoxy-N-[[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a piperidine derivative.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which then reacts with the piperidine-pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the benzamide core.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, either inhibiting or activating their function. The molecular targets could include receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the pyrazole and piperidine rings, making it less complex.
N-[[1-(5-Methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzamide: Similar structure but with different substituents on the pyrazole ring.
Uniqueness
2,3-Dimethoxy-N-[[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzamide is unique due to its combination of functional groups, which may confer specific biological activity and chemical reactivity not seen in simpler analogs.
Properties
IUPAC Name |
2,3-dimethoxy-N-[[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-14(2)17-11-18(25-24-17)22(28)26-10-6-7-15(13-26)12-23-21(27)16-8-5-9-19(29-3)20(16)30-4/h5,8-9,11,14-15H,6-7,10,12-13H2,1-4H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAAFPOEZRFJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCCC(C2)CNC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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